molecular formula C17H20N2O3 B14905962 rel-(3R,4S)-3-Cyclopropyl-4-(hydroxymethyl)-1-(4-methoxybenzyl)-2-oxopyrrolidine-3-carbonitrile

rel-(3R,4S)-3-Cyclopropyl-4-(hydroxymethyl)-1-(4-methoxybenzyl)-2-oxopyrrolidine-3-carbonitrile

Cat. No.: B14905962
M. Wt: 300.35 g/mol
InChI Key: YEINXXXMWDRPAH-WMLDXEAASA-N
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Description

rel-(3R,4S)-3-Cyclopropyl-4-(hydroxymethyl)-1-(4-methoxybenzyl)-2-oxopyrrolidine-3-carbonitrile: is a complex organic compound with a unique structure that includes a cyclopropyl group, a hydroxymethyl group, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(3R,4S)-3-Cyclopropyl-4-(hydroxymethyl)-1-(4-methoxybenzyl)-2-oxopyrrolidine-3-carbonitrile typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the cyclopropyl group, and functionalization with hydroxymethyl and methoxybenzyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

rel-(3R,4S)-3-Cyclopropyl-4-(hydroxymethyl)-1-(4-methoxybenzyl)-2-oxopyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

rel-(3R,4S)-3-Cyclopropyl-4-(hydroxymethyl)-1-(4-methoxybenzyl)-2-oxopyrrolidine-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rel-(3R,4S)-3-Cyclopropyl-4-(hydroxymethyl)-1-(4-methoxybenzyl)-2-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to rel-(3R,4S)-3-Cyclopropyl-4-(hydroxymethyl)-1-(4-methoxybenzyl)-2-oxopyrrolidine-3-carbonitrile include other pyrrolidine derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

(3R,4S)-3-cyclopropyl-4-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]-2-oxopyrrolidine-3-carbonitrile

InChI

InChI=1S/C17H20N2O3/c1-22-15-6-2-12(3-7-15)8-19-9-14(10-20)17(11-18,16(19)21)13-4-5-13/h2-3,6-7,13-14,20H,4-5,8-10H2,1H3/t14-,17+/m0/s1

InChI Key

YEINXXXMWDRPAH-WMLDXEAASA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN2C[C@H]([C@@](C2=O)(C#N)C3CC3)CO

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(C(C2=O)(C#N)C3CC3)CO

Origin of Product

United States

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